2,4,6-Trimethylphenylacetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQOGSGNPGPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188238 | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34688-71-6 | |
| Record name | 2,4,6-Trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34688-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Precursor Chemistry of 2,4,6 Trimethylphenylacetonitrile
Strategies for the Facile Construction of the 2,4,6-Trimethylphenylacetonitrile Core
The construction of the this compound framework can be achieved through various synthetic routes, each with its own set of advantages and limitations. These strategies primarily involve the introduction of a cyanomethyl moiety onto the mesitylene (B46885) ring.
Cyanoalkylation Reactions Utilizing Mesityl Derivatives
A prominent strategy for the synthesis of this compound involves a two-step sequence starting from mesitylene. This process can be considered an indirect cyanoalkylation.
The first step is the chloromethylation of mesitylene, a classic electrophilic aromatic substitution known as the Blanc chloromethylation reaction. libretexts.orgwikipedia.org This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group onto the aromatic ring, yielding 2,4,6-trimethylbenzyl chloride. libretexts.orgwikipedia.orgalfa-chemistry.com
The mechanism of the Blanc chloromethylation involves the in situ formation of a highly electrophilic hydroxymethyl cation or a related species from formaldehyde and the acid catalyst. libretexts.orgalfa-chemistry.com This electrophile then attacks the electron-rich mesitylene ring, followed by deprotonation to restore aromaticity. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride under the reaction conditions. libretexts.org
The second step is the cyanation of the resulting 2,4,6-trimethylbenzyl chloride. This is a nucleophilic substitution reaction where the chlorine atom is displaced by a cyanide ion (CN⁻). wikipedia.org A common and effective method for this transformation is the reaction of the benzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. wikipedia.org The reaction typically proceeds via an S\N2 mechanism, where the cyanide nucleophile attacks the benzylic carbon, leading to the formation of this compound. sciencemadness.org
Table 1: Two-Step Synthesis of this compound via Chloromethylation-Cyanation
| Step | Reactants | Reagents/Catalyst | Product |
| 1. Chloromethylation | Mesitylene, Formaldehyde | HCl, ZnCl₂ | 2,4,6-Trimethylbenzyl chloride |
| 2. Cyanation | 2,4,6-Trimethylbenzyl chloride | NaCN or KCN | This compound |
Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation in Aromatic Nitriles
More contemporary approaches to the synthesis of aryl nitriles involve transition metal-catalyzed cross-coupling reactions. These methods offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov For the synthesis of this compound, this would typically involve the cyanation of a mesityl halide.
Copper-catalyzed cyanation of aryl halides, a modification of the Rosenmund-von Braun reaction, is a well-established method for the synthesis of aryl nitriles. While the classic reaction requires stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols have been developed that utilize catalytic amounts of a copper source. These reactions often employ various cyanide sources and ligands to facilitate the transformation under milder conditions. The steric hindrance of the mesityl group presents a challenge that may require optimized catalytic systems.
Novel Synthetic Routes for the Preparation of this compound
Recent advancements in organic synthesis have led to the development of novel methods for the introduction of the cyano group, which could potentially be applied to the synthesis of this compound. One such area is the direct C-H cyanation of arenes. For instance, palladium-catalyzed cyanation of aryl halides using non-toxic and environmentally benign potassium hexacyanoferrate as the cyanide source has been developed, offering a safer alternative to traditional cyanide salts. sci-hub.se The application of these milder conditions to sterically hindered substrates like mesityl halides could provide a more efficient route. sci-hub.se
Another innovative approach involves the use of gem-difluoroalkenes as precursors to arylacetonitriles. A scalable cyanation of gem-difluoroalkenes using aqueous ammonia (B1221849) as the nitrogen source has been reported, completely avoiding toxic cyanating reagents and metal catalysts. organic-chemistry.org This method proceeds under mild conditions and shows a broad substrate scope, suggesting its potential applicability for the synthesis of this compound from a corresponding mesityl-substituted gem-difluoroalkene. organic-chemistry.org
Mechanistic Investigations of this compound Synthesis Pathways
The mechanisms of the key reactions involved in the synthesis of this compound are crucial for understanding and optimizing these processes.
For the chloromethylation of mesitylene, the reaction proceeds through an electrophilic aromatic substitution pathway. libretexts.orgalfa-chemistry.com The key steps are:
Formation of the electrophile: Formaldehyde reacts with the Lewis acid (e.g., ZnCl₂) and HCl to generate a highly reactive electrophilic species, likely a chloromethyl cation or a closely related complex.
Electrophilic attack: The electron-rich mesitylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A base (such as Cl⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding 2,4,6-trimethylbenzyl chloride.
The subsequent cyanation of 2,4,6-trimethylbenzyl chloride typically follows an S\N2 mechanism . sciencemadness.org The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon from the backside of the leaving group (chloride ion). This concerted step involves the simultaneous formation of the C-CN bond and cleavage of the C-Cl bond, resulting in the inversion of stereochemistry if the benzylic carbon were chiral. Given the high reactivity of benzyl halides and the strongly nucleophilic nature of the cyanide ion, the S\N2 pathway is generally favored over an S\N1 mechanism, which would proceed through a less stable benzyl carbocation. sciencemadness.org
In palladium-catalyzed cyanation of a mesityl halide, the generally accepted mechanism involves a catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with the mesityl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation or Ligand Exchange: The halide ligand is exchanged for a cyanide group from the cyanide source (e.g., from Zn(CN)₂ or K₄[Fe(CN)₆]).
Reductive Elimination: The aryl and cyano groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst. The steric bulk of the mesityl group can slow down both the oxidative addition and reductive elimination steps.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing the reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound, particularly given the steric hindrance of the mesityl group.
For the chloromethylation step , controlling the stoichiometry of the reactants and the reaction temperature is crucial to prevent the formation of byproducts, such as bis(chloromethyl)mesitylene and polymeric materials. The choice and concentration of the Lewis acid catalyst also play a significant role in the reaction rate and selectivity.
In the cyanation of 2,4,6-trimethylbenzyl chloride , the choice of solvent is important. Polar aprotic solvents like DMSO or DMF can enhance the rate of S\N2 reactions by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. The temperature should be carefully controlled to avoid side reactions.
For palladium-catalyzed cyanation , the choice of ligand is paramount, especially for sterically hindered substrates like mesityl halides. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are often effective in promoting the oxidative addition and reductive elimination steps for challenging substrates. researchgate.net The selection of the cyanide source and the base are also critical. For instance, using zinc cyanide can be advantageous as it is less toxic and its lower solubility can help to maintain a low concentration of free cyanide in solution, which can otherwise poison the palladium catalyst. acs.orgorganic-chemistry.org The development of milder reaction conditions, such as lower temperatures and the use of aqueous media, has been shown to be effective for a broad range of aryl halides and could be beneficial for the synthesis of this compound. acs.orgorganic-chemistry.org
Table 2: Key Optimization Parameters for the Synthesis of this compound
| Synthetic Step | Key Parameters for Optimization | Rationale |
| Chloromethylation | Reactant stoichiometry, Temperature, Lewis acid concentration | To control the extent of chloromethylation and minimize byproduct formation. |
| Cyanation (S\N2) | Solvent polarity, Temperature, Cyanide salt concentration | To enhance reaction rate and selectivity, and to avoid side reactions. |
| Pd-catalyzed Cyanation | Ligand structure (e.g., bulky phosphines), Cyanide source (e.g., Zn(CN)₂), Solvent, Temperature, Base | To overcome steric hindrance, prevent catalyst poisoning, and improve yield and selectivity. |
This compound as a Key Intermediate in the Synthesis of Specific Target Molecules
The reactivity of the methylene (B1212753) group adjacent to both the aromatic ring and the nitrile group allows for a variety of chemical transformations, establishing this compound as a critical building block in synthetic chemistry. Its utility is particularly evident in the synthesis of mesitylacetic acid and various functionalized mesitylacetonitrile derivatives.
Role in Mesitylacetic Acid Synthesis
This compound serves as a direct and efficient precursor to mesitylacetic acid . researchgate.netchemicalbook.com This transformation is a classic example of nitrile hydrolysis, a fundamental reaction in organic chemistry. The synthesis is well-documented in the peer-reviewed literature, including in the comprehensive collection of vetted synthetic procedures, Organic Syntheses. researchgate.net
The conversion of this compound to mesitylacetic acid is typically achieved through acid-catalyzed hydrolysis. A common and effective method involves heating the nitrile in the presence of a strong acid mixture, such as aqueous sulfuric acid. researchgate.net The reaction proceeds by the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Under the harsh acidic conditions and elevated temperatures, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.
A detailed experimental procedure published in Organic Syntheses outlines the reaction on a preparative scale. researchgate.net In this procedure, this compound is refluxed with a mixture of concentrated sulfuric acid and water for several hours. researchgate.net Upon cooling, the mesitylacetic acid, being sparingly soluble in the acidic aqueous medium, precipitates out and can be collected by filtration. researchgate.net Purification is typically achieved by recrystallization from a suitable solvent, such as dilute alcohol or ligroin, to yield the final product in high purity. researchgate.net
Detailed Research Findings for Mesitylacetic Acid Synthesis:
| Parameter | Details |
| Starting Material | This compound |
| Reagents | Concentrated Sulfuric Acid, Water |
| Reaction Conditions | Reflux, Mechanical Stirring |
| Reaction Time | 6 hours |
| Work-up | Cooling, pouring into ice water, filtration |
| Purification | Recrystallization from dilute alcohol or ligroin |
| Yield | 87% |
| Melting Point | 167-168 °C (recrystallized) |
This data is based on the procedure published in Organic Syntheses, Volume 28, 77 (1948). researchgate.net
Precursor for Mesitylacetonitrile Derivatives (e.g., α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile)
The acidic nature of the α-protons of this compound allows for its conversion into a variety of substituted derivatives. A notable example is its use as a precursor for the synthesis of α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile . This transformation introduces an ester functional group at the α-position, further expanding the synthetic utility of the mesitylacetonitrile scaffold.
The synthesis of α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile is typically achieved through a base-catalyzed C-acylation reaction with an appropriate electrophile, such as diethyl carbonate. The reaction proceeds via the deprotonation of the α-carbon of this compound by a suitable base, such as sodium ethoxide or potassium carbonate, to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide leaving group yields the desired α-ethoxycarboxylated product.
General Research Findings for the Synthesis of α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile:
| Parameter | General Details |
| Starting Material | This compound |
| Reagents | Diethyl Carbonate, Base (e.g., Sodium Ethoxide, Potassium Carbonate) |
| Reaction Type | Base-catalyzed C-acylation |
| Intermediate | Resonance-stabilized carbanion |
| Product | α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile |
Chemical Reactivity and Transformation Pathways of 2,4,6 Trimethylphenylacetonitrile
Nucleophilic Reactivity at the Benzylic Methylene (B1212753) Carbon and Nitrile Carbon
The carbon atom of the methylene group adjacent to the electron-withdrawing nitrile and the aromatic ring exhibits significant nucleophilic character after deprotonation. This, along with the electrophilic nature of the nitrile carbon, dictates a wide array of reactions.
Hydrolysis and Esterification Reactions Leading to Carboxylic Acid Derivatives (e.g., ethyl mesitylacetate, α-mesitylpropionic acid)
The nitrile group of 2,4,6-trimethylphenylacetonitrile can undergo hydrolysis under acidic or alkaline conditions to yield 2,4,6-trimethylphenylacetic acid (also known as mesitylacetic acid). This reaction proceeds via the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. The presence of the bulky methyl groups on the aromatic ring can influence the reaction rate, but the transformation is a standard method for converting nitriles to carboxylic acids. sciencemadness.org
Once 2,4,6-trimethylphenylacetic acid is obtained, it can be converted to its corresponding esters through processes like the Fischer esterification. libretexts.orgyoutube.comlibretexts.org For instance, reacting 2,4,6-trimethylphenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, yields ethyl 2,4,6-trimethylphenylacetate (B8394163) (ethyl mesitylacetate). libretexts.orgyoutube.comlibretexts.org This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orgyoutube.comlibretexts.org
The synthesis of α-mesitylpropionic acid involves the alkylation of the benzylic carbon of this compound. This is achieved by first treating the nitrile with a strong base to form a carbanion, which then acts as a nucleophile and reacts with an alkylating agent like methyl iodide. The resulting α-methylated nitrile can then be hydrolyzed to α-mesitylpropionic acid.
Table 1: Examples of Carboxylic Acid Derivatives from this compound
| Derivative | Starting Material | Key Transformation |
| 2,4,6-Trimethylphenylacetic Acid | This compound | Hydrolysis |
| Ethyl Mesitylacetate | 2,4,6-Trimethylphenylacetic Acid | Fischer Esterification |
| α-Mesitylpropionic Acid | This compound | Alkylation followed by Hydrolysis |
Amination Reactions via Nitrile Reduction to Phenethylamines (e.g., 2,4,6-trimethyl-,9-phenethylamine hydrochloride)
The nitrile group of this compound can be reduced to a primary amine, yielding 2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine. This transformation is a crucial step in the synthesis of various phenethylamine (B48288) derivatives.
A common and effective method for this reduction is catalytic hydrogenation. rsc.org The use of catalysts like Raney nickel under a hydrogen atmosphere can efficiently convert the nitrile to the corresponding primary amine. rsc.orgnih.govuomustansiriyah.edu.iq The reaction is typically carried out in a solvent such as ethanol. Following the reduction, the resulting amine can be treated with hydrochloric acid to form the stable hydrochloride salt, 2,4,6-trimethylphenethylamine hydrochloride. sciencemadness.org
Table 2: Properties of 2,4,6-Trimethylphenethylamine Hydrochloride
| Property | Value |
| CAS Number | 3167-10-0 |
| Molecular Formula | C₁₁H₁₇N · HCl |
| Melting Point | 249-251 °C (lit.) |
Acylation and Alkylation at the Alpha-Carbon of the Acetonitrile (B52724) Moiety (e.g., α-mesitylacetoacetonitrile, mesitylacetone)
The acidic nature of the α-protons of this compound allows for its participation in Claisen-type condensation reactions. When treated with a strong base, the α-carbon is deprotonated to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile.
A crossed Claisen condensation between this compound and an ester, such as ethyl acetate (B1210297), can lead to the formation of α-mesitylacetoacetonitrile. openstax.orgnih.govwikipedia.orgkchem.orgwikipedia.org In this reaction, the enolate of this compound attacks the carbonyl carbon of ethyl acetate, followed by the elimination of an ethoxide ion. openstax.orgnih.govwikipedia.orgkchem.orgwikipedia.org
Subsequent hydrolysis and decarboxylation of α-mesitylacetoacetonitrile under acidic conditions can yield mesitylacetone. This transformation involves the initial hydrolysis of the nitrile to a β-keto acid, which is unstable and readily loses carbon dioxide to form the corresponding ketone.
Condensation Reactions and Formation of β-Hydroxy-α-mesitylacrylonitrile
The active methylene group of this compound can undergo condensation reactions with carbonyl compounds, such as formaldehyde (B43269), in a reaction analogous to the Knoevenagel condensation. nih.gov This reaction is typically catalyzed by a weak base. The base facilitates the deprotonation of the α-carbon of the nitrile, which then attacks the electrophilic carbonyl carbon of formaldehyde.
The initial product of this reaction is a β-hydroxy nitrile. Subsequent dehydration of this intermediate leads to the formation of the α,β-unsaturated product, β-hydroxy-α-mesitylacrylonitrile. The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. nih.gov
Electrophilic and Radical Reactivity of the Aromatic Ring System
While the primary reactivity of this compound is centered on the nitrile and methylene groups, the aromatic ring can also participate in chemical transformations, particularly under photochemical conditions.
Photochemical Transformations and Photo-oxidation Kinetics
The photochemical behavior of arylacetonitriles can involve transformations at both the benzylic position and the aromatic ring. While specific kinetic data for the photo-oxidation of this compound is not extensively documented, studies on related compounds such as benzyl (B1604629) cyanide provide insights into potential reaction pathways. rsc.org
Visible light irradiation of benzyl cyanide in the presence of a catalyst like carbon tetrabromide can lead to aerobic photooxidation, yielding benzoyl cyanide. rsc.org This suggests that the benzylic position of this compound could be susceptible to similar oxidative processes under photochemical conditions.
Furthermore, the photochemistry of other aryl derivatives suggests that the aromatic ring itself can be involved in photoinduced reactions. wikipedia.org These can include photo-arylation reactions, although such transformations typically require specific activating groups or reaction partners. The steric hindrance provided by the three methyl groups on the phenyl ring of this compound would likely influence the kinetics and outcome of such photochemical processes.
Interactions with Reactive Oxygen Species (e.g., Singlet Oxygen)
The interaction of organic molecules with reactive oxygen species (ROS) is a critical area of study due to its relevance in oxidative degradation processes. Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a notable ROS known for its reactivity towards electron-rich compounds. fishersci.comiaea.org It can participate in various reactions, including ene reactions, [2+2] cycloadditions to form dioxetanes, and heteroatom oxidation. iaea.org
While the photo-oxidation of the structurally related compound 2,4,6-trimethylphenol (B147578) (mesitol) by singlet oxygen in aqueous solutions is known to be a rapid process, specific research detailing the interaction of this compound with singlet oxygen or other ROS is not extensively documented in publicly available literature. ontosight.ai Generally, compounds with electron-rich aromatic rings can be susceptible to oxidation. However, the specific reaction products and kinetics for this compound would depend on the reaction conditions and the specific ROS involved. For instance, the reaction of singlet oxygen with organic sulfides is known to produce sulfoxides and sulfones. nih.gov In the absence of direct experimental data for this compound, its reactivity profile with ROS remains an area requiring further investigation.
Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Reactions like the [4+2] Diels-Alder or higher-order [6+4] cycloadditions are fundamental for creating complex ring systems. libretexts.orgorganicreactions.orgwikipedia.org The nitrile group in this compound presents a potential reaction site for cycloadditions, which could lead to the formation of various nitrogen-containing heterocycles.
For example, the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins is a known method for synthesizing fused polyheterocyclic compounds. libretexts.org While this demonstrates a general principle, specific studies employing this compound as a dipolarophile or precursor in such cycloaddition reactions to form specific nitrogen-containing heterocycles are not readily found in the literature. The synthesis of heterocycles often involves multi-component reactions or cycloadditions where the nitrile group could potentially participate, but dedicated studies on this specific substrate are sparse. nih.gov
Organometallic Reactions Involving this compound as a Ligand or Substrate
The chemistry of organometallic compounds involves reactions where a carbon-metal bond is present. fishersci.comlibretexts.org Nitriles are versatile substrates in organometallic chemistry. They can react with strong nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) via nucleophilic addition to the carbon-nitrogen triple bond. ucalgary.cayoutube.com This reaction, after hydrolysis of the intermediate imine salt, typically yields ketones. ucalgary.ca
The general mechanism for the reaction of a nitrile with a Grignard reagent is detailed in the table below.
| Step | Description |
| 1 | The nucleophilic carbon of the organometallic reagent (e.g., Grignard) attacks the electrophilic carbon of the nitrile group. |
| 2 | The pi-electrons of the C≡N triple bond move to the nitrogen atom, forming an intermediate imine salt. |
| 3 | Aqueous acid is added, leading to the protonation of the imine salt to form an imine. |
| 4 | The imine is subsequently hydrolyzed by water, which attacks the electrophilic carbon of the imine. |
| 5 | A series of proton transfer steps and elimination of ammonia (B1221849) results in the final ketone product. ucalgary.ca |
While this represents a general pathway for nitriles, specific examples detailing the reaction of this compound with various organometallic reagents to form the corresponding ketones are not widely reported in dedicated studies. Furthermore, the nitrile's lone pair on the nitrogen atom allows it to act as a ligand, coordinating to a metal center in an organometallic complex. However, specific studies detailing the synthesis and characterization of organometallic complexes where this compound serves as a ligand are not prominent in the available literature.
Applications of 2,4,6 Trimethylphenylacetonitrile in Advanced Chemical Synthesis and Interdisciplinary Research
Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis
2,4,6-Trimethylphenylacetonitrile serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.ai Its mesityl group provides steric bulk and specific electronic properties that can influence the biological activity and metabolic stability of the final products.
Role in the Novel Synthetic Route for Anti-HIV Drug MC-1220 and its Analogues
While direct synthesis of the anti-HIV drug MC-1220 using this compound is not explicitly detailed in the provided results, the synthesis of its analogues involves similar phenylacetonitrile (B145931) derivatives. For instance, novel analogues of MC-1220 have been synthesized through the condensation of pyrimidine (B1678525) derivatives with the sodium salt of 2,6-difluorophenylacetonitrile. nih.govnih.gov This highlights the general importance of substituted phenylacetonitriles in constructing the core structure of these non-nucleoside reverse transcriptase inhibitors (NNRTIs). The research into MC-1220 analogues demonstrates the modularity of the synthetic approach, where different substituted phenylacetonitriles can be employed to fine-tune the pharmacological properties of the resulting compounds. nih.gov
Precursor for Spiromesifen (B166731) Metabolite (M225645) Synthesis
The role of this compound as a direct precursor for the synthesis of the spiromesifen metabolite M225645 is not explicitly confirmed in the provided search results. However, the agrochemical industry utilizes various substituted phenylacetonitriles in the production of insecticides and herbicides. ontosight.ai Spiromesifen itself is a tetronic acid derivative used as an insecticide and acaricide. Its metabolites, such as Spiromesifen-enol, are important for understanding its environmental fate and efficacy. While a direct synthetic link is not established, the general application of phenylacetonitriles in agrochemical synthesis suggests the potential for related structures to be involved in the synthesis of such complex molecules.
Utilization in Dye Intermediate Synthesis
This compound and its derivatives are valuable intermediates in the dye industry. For example, 2,4,6-trimethylaniline, which can be synthesized from related precursors, is a known intermediate for acid mordant and acid alizarine dyes. google.com The synthesis involves the nitration of mesitylene (B46885) to form 2,4,6-trimethyl nitrobenzene, followed by catalytic hydrogenation to yield 2,4,6-trimethylaniline. google.com This amine can then be further functionalized to produce a variety of dyes. While a direct use of this compound is not detailed, its structural similarity to key dye precursors highlights its potential in this field.
Development of Specialized Organic Reagents and Building Blocks for Complex Molecular Architectures
The concept of using simple building blocks to construct complex molecular architectures is a fundamental principle in modern organic synthesis. nih.govsemanticscholar.org this compound, with its reactive nitrile group and substituted aromatic ring, is an excellent example of such a building block. sigmaaldrich.com These building blocks can be methodically assembled to create intricate structures like dendrimers and supramolecular assemblies. nih.govmdpi.com The modular approach allows for precise control over the final architecture and its properties. semanticscholar.orgresearchgate.net For instance, the synthesis of dendrimer-like amphiphiles has been achieved using a stepwise protection chemistry starting from simple, monofunctionalized precursors. nih.gov This strategy underscores the importance of versatile building blocks like this compound in creating novel materials with tailored functions. semanticscholar.org
Application in Photopolymerization Systems as a Component of Photoinitiator Analogs (e.g., 2,4,6-trimethylbenzoyldiphenylphosphine oxide analogs)
Acylphosphine oxides, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), are highly efficient photoinitiators used in free-radical photopolymerization. rsc.orgsigmaaldrich.com These compounds are crucial for processes that require curing under specific light conditions, including visible light. rsc.orgrsc.org Research has focused on developing analogues of TPO to improve properties like cytotoxicity. rsc.org For example, a TPO analog, 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] nih.govrsc.orgoxaphosphorin 6-oxide (TDOPO), has been synthesized and shown to be a non-cytotoxic alternative. rsc.org While this compound is not a direct component of TPO, the 2,4,6-trimethylbenzoyl moiety is a key structural feature. This highlights the importance of the mesityl group in the design of photoinitiators. Furthermore, water-soluble acylphosphine oxide photoinitiators, like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), have been developed for applications in cell encapsulation and bioprinting, demonstrating the broad utility of this class of compounds. nih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 34688-71-6 | sigmaaldrich.com |
| Molecular Formula | (CH₃)₃C₆H₂CH₂CN | sigmaaldrich.comscbt.com |
| Molecular Weight | 159.23 g/mol | sigmaaldrich.comscbt.com |
| Melting Point | 76-80 °C | sigmaaldrich.com |
| EC Number | 252-151-9 | sigmaaldrich.com |
| Synonyms | Mesitylacetonitrile | sigmaaldrich.com |
Emerging Research Directions and Future Perspectives for 2,4,6 Trimethylphenylacetonitrile
Exploration of Novel Catalytic Transformations for Sustainable Synthesis
The development of environmentally friendly and efficient methods for the synthesis of aryl nitriles, including 2,4,6-trimethylphenylacetonitrile, is a significant area of current research. Traditional methods often rely on harsh reagents and produce substantial waste. Modern approaches focus on catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.
Future research in this area is expected to focus on:
The development of even more efficient and recyclable catalysts.
The use of renewable starting materials.
The reduction of energy consumption in the synthesis process.
A comparative overview of emerging catalytic strategies is presented in the table below.
| Catalytic System | Key Features | Potential Advantages |
| Copper-Catalyzed | Cyanide-free, uses formamide (B127407) as a nitrile source. rsc.org | Reduced toxicity, readily available reagents. rsc.org |
| Palladium-Catalyzed | Cyanide-free, proceeds via an isoxazoline (B3343090) intermediate. nih.gov | Avoids the use of toxic cyanide salts. nih.gov |
| Nickel-Catalyzed | Involves aryl exchange between an aromatic amide and a simple nitrile. thieme-connect.com | Good functional group tolerance, broad substrate scope. thieme-connect.com |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Acts as both an oxidant and a nitrogen source. rsc.org | Cost-effective, eliminates the need for additional nitrogen sources. rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis into continuous-flow and automated platforms represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. rhhz.netrsc.orgacs.org
Several studies have demonstrated the successful synthesis of nitriles in continuous-flow microreactors. rhhz.netacs.org These systems allow for precise control over reaction parameters, leading to higher yields and purity. For example, the Schmidt reaction of aldehydes to form nitriles has been successfully adapted to a continuous-flow process. rhhz.net Furthermore, cyanide-free methods, such as the van Leusen reaction, have been implemented in flow, enhancing the safety profile of nitrile synthesis. rsc.org
Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, are also becoming increasingly prevalent. chemrxiv.orgchemrxiv.org The modular nature of these systems allows for the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. The iterative assembly of building blocks, a core principle of automated synthesis, is well-suited for the production of derivatives of this compound. chemrxiv.org
The future of this compound synthesis will likely involve a synergy between flow chemistry and automation, enabling on-demand production and high-throughput experimentation.
Advanced Materials Science Applications Beyond Existing Uses
While the primary applications of this compound have been in organic synthesis, its unique molecular structure suggests potential for use in advanced materials. The presence of the nitrile group, with its strong dipole moment, and the rigid, sterically hindered phenyl ring could impart interesting optical, electronic, or liquid crystalline properties to materials incorporating this moiety.
Potential areas of exploration include:
Organic Light-Emitting Diodes (OLEDs): The aromatic and nitrile functionalities could be incorporated into molecules designed for use as emitters or host materials in OLED devices.
Liquid Crystals: The rod-like shape and polarity of derivatives could lead to the formation of liquid crystalline phases, which are crucial for display technologies.
Polymers with High Refractive Index: The incorporation of the bulky, polarizable this compound unit into polymer chains could lead to materials with a high refractive index, which are useful for optical applications.
Although direct research into these applications for this compound is still in its early stages, the principles of materials design suggest that this compound could serve as a valuable building block for the creation of new functional materials.
Deeper Investigation into Biological Activities and Mechanism of Action (MOA) for Potential Therapeutic Targets
Recent research has begun to uncover the biological activities of phenylacetonitrile (B145931) derivatives, suggesting that this compound and related compounds may have therapeutic potential. A recent study highlighted the acaricidal (mite-killing) properties of phenylacetonitrile and its derivatives against several mite species. nih.gov The study found that substitutions on the phenyl ring, such as methyl groups, can influence the biological activity, likely by affecting the compound's hydrophobicity and its ability to penetrate the exoskeleton of the mites. nih.gov
This initial finding opens the door for a more in-depth investigation into the biological activities of this compound. Future research could focus on:
Screening for a broader range of biological activities, including antimicrobial, antifungal, and insecticidal properties. nih.gov
Identifying the specific molecular targets and mechanisms of action (MOA) responsible for any observed biological effects. For example, understanding how these compounds interact with proteins or signaling pathways in target organisms is crucial.
Exploring the structure-activity relationships to design more potent and selective derivatives.
The potential for this compound to act on the aryl hydrocarbon receptor (AhR) pathway, as has been observed for other substituted phenyl compounds, is another area worthy of investigation. scispace.com
High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis
To fully explore the potential of this compound in materials science and therapeutics, the synthesis and screening of a large number of derivatives is essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. rsc.orgwikipedia.org
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. wikipedia.orgnih.gov For this compound, this could involve modifying the phenyl ring with different substituents or altering the acetonitrile (B52724) moiety.
Once these libraries are created, HTS methods can be used to rapidly screen them for desired properties. For example, colorimetric assays have been developed for the high-throughput screening of nitrile-hydrolyzing enzymes, which could be adapted to screen for other types of reactivity or biological activity. rsc.orgrsc.orgnih.govnih.govresearchgate.net
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,4,6-Trimethylphenylacetonitrile, and what catalysts or conditions are critical for yield optimization?
- The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, γ-alumina has been used as a catalyst in the efficient synthesis of derivatives like α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile under mild conditions, achieving high yields (Table 3, entry 7) . Key parameters include temperature control (e.g., reflux in anhydrous solvents) and stoichiometric ratios of precursors. Historical methods involve Friedel-Crafts alkylation or nitrile formation from mesityl halides using KCN or NaCN .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : In CDCl3, the trimethylphenyl group shows distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methyl resonances (δ ~2.2–2.5 ppm). The nitrile carbon appears at ~115–120 ppm in 13C NMR .
- IR Spectroscopy : The C≡N stretch is observed near 2240–2260 cm⁻¹, while aromatic C-H stretches occur at ~3000–3100 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (m/z ~159) confirm the molecular weight (C11H13N) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives like α-ethoxycarboxy-2,4,6-trimethylphenylacetonitrile?
- Catalyst Screening : γ-Alumina promotes cyanohydrin carbonate formation with high regioselectivity. Testing alternative catalysts (e.g., zeolites) may improve efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile reactivity. Solvent-free conditions under microwave irradiation could reduce reaction time .
- Temperature Gradients : Systematic studies between 50–100°C can identify optimal exothermic control and byproduct suppression .
Q. What discrepancies exist in reported physicochemical properties of this compound, and how can they be resolved experimentally?
- Melting Point Variability : Literature reports range from 62–64°C to higher values in derivative studies. Recrystallization in hexane/ethyl acetate followed by DSC analysis can clarify purity-dependent variations.
- Boiling Point Ambiguity : Some sources omit boiling points due to decomposition risks. Short-path distillation under reduced pressure (e.g., 10 mmHg) may provide accurate data .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- The steric hindrance from the three methyl groups directs electrophiles to the para position relative to the nitrile. Computational modeling (DFT) can map electron density distributions and transition states. Comparative studies with less hindered analogs (e.g., 2,4-dimethyl derivatives) validate steric vs. electronic effects .
Q. How does isotopic labeling (e.g., deuterated analogs) aid in tracing reaction pathways or metabolic studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
